molecular formula C7H7BrFNO2S B2557107 N-(4-bromo-2-fluorophenyl)methanesulfonamide CAS No. 549490-15-5

N-(4-bromo-2-fluorophenyl)methanesulfonamide

Cat. No. B2557107
CAS RN: 549490-15-5
M. Wt: 268.1
InChI Key: WKPHSMWPSVEOFI-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 549490-15-5 . It has a molecular weight of 268.11 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 268.11 .

Scientific Research Applications

Methane as a Greenhouse Gas and Its Biological Roles

  • Methane (CH₄) is a significant greenhouse gas, and understanding its biological roles and emissions is crucial for climate change studies. Research has explored methane's anti-inflammatory, antioxidant, and anti-apoptosis roles in animals, and its potential as a signaling molecule in plants. Methane production by plants under stress could offer insights into novel agricultural applications or environmental management strategies (Li, Wei, & Shen, 2019).

Methanotrophs and Biotechnological Applications

  • Methanotrophs, bacteria that consume methane as their carbon source, present biotechnological opportunities for using methane to produce valuable products such as single-cell proteins, biopolymers, and biofuels. The exploration of methanotrophs could suggest pathways for utilizing "N-(4-bromo-2-fluorophenyl)methanesulfonamide" in bioremediation or bioconversion processes (Strong, Xie, & Clarke, 2015).

Methane Emissions from Soils

  • Understanding methane's production, oxidation, and consumption in soils provides a foundation for researching how methane derivatives could impact soil chemistry and microbial communities. This knowledge is vital for agricultural sciences, environmental remediation, and studying the impact of chemicals on greenhouse gas emissions (Mer & Roger, 2001).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPHSMWPSVEOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Procedure MM: To a stirring solution of 4-bromo-2-fluoroaniline (1.0 mmol) in 3:1 dichloromethane/pyridine, add methanesulfonyl chloride (1.5 mmol) and stir at room temperature for 18 hours. After this time, wash the reaction with 1N hydrochloric acid while extracting with dichloromethane. Purify the title compound via radial chromatography eluting with ethyl acetate and hexane.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)methanesulfonamide
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N-(4-bromo-2-fluorophenyl)methanesulfonamide
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N-(4-bromo-2-fluorophenyl)methanesulfonamide
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N-(4-bromo-2-fluorophenyl)methanesulfonamide
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N-(4-bromo-2-fluorophenyl)methanesulfonamide

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